ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate
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Overview
Description
Ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate is a complex organic compound with the molecular formula C18H15NO3S This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and an ethyl ester group
Preparation Methods
The synthesis of ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-oxo-2-benzothiophene-1-carbaldehyde with ethyl 3-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring or the ester group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a heterocyclic ring and exhibit a wide range of biological activities.
Benzothiophene derivatives: Similar to the compound , these derivatives are studied for their potential therapeutic applications.
Ethyl esters: These compounds are commonly used in organic synthesis and have various industrial applications.
Properties
IUPAC Name |
ethyl 3-[(3-hydroxy-2-benzothiophen-1-yl)methylideneamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-2-22-17(20)12-6-5-7-13(10-12)19-11-16-14-8-3-4-9-15(14)18(21)23-16/h3-11,21H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNLGEUCBKSBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=CC2=C3C=CC=CC3=C(S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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